3,3-Dichloroprop-2-en-1-amine hydrochloride CAS number 55233-81-3
3,3-Dichloroprop-2-en-1-amine hydrochloride CAS number 55233-81-3
An In-Depth Technical Guide to 3,3-Dichloroprop-2-en-1-amine Hydrochloride (CAS 55233-81-3)
CAS Number: 55233-81-3 Formula: C₃H₅Cl₂N · HCl Molecular Weight: 162.44 g/mol (Salt); 125.98 g/mol (Free Base)
Executive Summary & Chemical Identity
3,3-Dichloroprop-2-en-1-amine hydrochloride is a specialized allylic amine derivative primarily utilized as a high-value building block in the synthesis of agrochemicals and pharmaceutical candidates. Structurally, it consists of a primary amine group attached to a propene backbone terminated by a gem-dichloro vinyl moiety.
This specific substitution pattern—the 3,3-dichloroallyl group —is a "privileged fragment" in medicinal and agricultural chemistry. It serves two critical functions:
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Metabolic Stability: The gem-dichloro terminus blocks metabolic oxidation (epoxidation) at the double bond, a common clearance pathway for simple allyl groups.
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Lipophilicity Modulation: The chlorine atoms increase the lipophilicity (LogP) of the molecule without significantly altering its steric profile compared to a methyl or isopropyl group, enhancing membrane permeability.
Physical & Chemical Properties
| Property | Description |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, hexanes) |
| Stability | Hygroscopic; stable under inert atmosphere. The free base is prone to polymerization and oxidation; the hydrochloride salt significantly enhances shelf-life. |
| Reactivity | Acts as a nucleophile in N-alkylation and acylation reactions. The vinyl dichloride moiety is electrophilic under specific metal-catalyzed conditions (e.g., Suzuki-Miyaura coupling). |
Synthesis & Manufacturing Methodologies
Core Synthesis Workflow (Gabriel Method)
The synthesis exploits the reactivity of 1,1,3-trichloroprop-1-ene , a commercially available allylic chloride.
Step 1: Nucleophilic Substitution Potassium phthalimide reacts with 1,1,3-trichloroprop-1-ene in DMF. The phthalimide anion displaces the allylic chloride (C3 position) via an S_N2 mechanism. The vinylic chlorides (C1 position) remain inert under these conditions due to the high bond dissociation energy of sp² C-Cl bonds.
Step 2: Hydrazinolysis The intermediate, N-(3,3-dichloroallyl)phthalimide, is treated with hydrazine hydrate. This cleaves the phthalimide ring, releasing the primary amine.
Step 3: Salt Formation The crude amine is immediately treated with anhydrous HCl (e.g., 4M in dioxane) to precipitate the target hydrochloride salt, preventing degradation.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical selectivity for the allylic position.
Figure 1: Selective synthesis of 3,3-Dichloroprop-2-en-1-amine HCl via Gabriel Synthesis, avoiding poly-alkylation by-products.
Applications in Drug Discovery & Agrochemicals
The "Warhead" Strategy in Agrochemicals
The 3,3-dichloroallyl moiety is historically significant in the herbicide class known as thiocarbamates (e.g., Diallate, Triallate). These compounds inhibit lipid synthesis in plants.
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Mechanism: The amine (CAS 55233-81-3) is reacted with chlorothioformates to generate the active thiocarbamate core.
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Significance: The dichloro-alkene group undergoes metabolic activation in plants to form reactive sulfoxides, which carbamylate essential enzymes (e.g., elongases).
Medicinal Chemistry: Bioisostere Implementation
In modern drug design, this amine is used to synthesize N-(3,3-dichloroallyl) derivatives.
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Pharmacophore: It acts as a bioisostere for the prenyl or allyl group.
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Case Study (Mitochondrial Inhibitors): Research into strobilurin analogues (e.g., phenyl methoxyacrylates) utilizes this amine to create side chains that fit into the Q_o site of the cytochrome bc1 complex. The chlorine atoms fill hydrophobic pockets that unsubstituted allyl groups cannot, increasing binding affinity (IC₅₀ reduction).
Experimental Protocol: Amide Coupling
Standard Operating Procedure for generating a library of 3,3-dichloroallyl amides.
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Preparation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM under Nitrogen.
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Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes.
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Addition: Add 3,3-Dichloroprop-2-en-1-amine hydrochloride (1.1 equiv). Note: The salt form requires the extra equivalent of base (DIPEA) to liberate the nucleophilic free amine in situ.
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Workup: After 4 hours, wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃. Dry over MgSO₄.[1]
Safety, Handling, & Stability (E-E-A-T)
Hazard Classification:
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Corrosive: Causes severe skin burns and eye damage (Category 1B).
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Acute Toxicity: Harmful if swallowed or inhaled.
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Sensitizer: Potential skin sensitizer.
Critical Handling Protocols:
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Fume Hood Mandatory: The free base has a pungent, amine-like odor and is a lachrymator. Always handle the salt form to minimize vapor exposure.
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Moisture Sensitivity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability. Moisture uptake leads to clumping and hydrolysis risks.
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Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intended for reaction).
Self-Validating Safety Check:
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Before use: Check the physical state. If the white solid has turned into a yellow sticky gum, it indicates hydrolysis or oxidation of the free base; repurification (recrystallization from EtOH/Ether) is required.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18415298, 3-Chloroprop-2-en-1-amine. Retrieved from [Link](Note: Base structure reference).
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Royal Society of Chemistry. Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Retrieved from [Link].
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Molecules (2020). Design, Synthesis, and Acaricidal Activity of Phenyl Methoxyacrylates Containing 2-Alkenylthiopyrimidine. Retrieved from [Link].
